molecular formula C12H11F3N2 B6334039 2-(2-Phenylethyl)-4-(trifluoromethyl)-1H-imidazole CAS No. 1382722-52-2

2-(2-Phenylethyl)-4-(trifluoromethyl)-1H-imidazole

Cat. No.: B6334039
CAS No.: 1382722-52-2
M. Wt: 240.22 g/mol
InChI Key: BJHMXEHBQKXTNP-UHFFFAOYSA-N
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Description

2-(2-Phenylethyl)-4-(trifluoromethyl)-1H-imidazole is a chemical compound that features an imidazole ring substituted with a phenylethyl group and a trifluoromethyl group. The presence of the trifluoromethyl group is particularly significant due to its influence on the compound’s chemical properties, such as increased lipophilicity and metabolic stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenylethyl)-4-(trifluoromethyl)-1H-imidazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenylethyl)-4-(trifluoromethyl)-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Phenylethyl)-4-(trifluoromethyl)-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Phenylethyl)-4-(trifluoromethyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and increases its binding affinity to target proteins. This results in the modulation of specific biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Phenylethyl)-4-(trifluoromethyl)-1H-imidazole is unique due to the presence of both the phenylethyl and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity, metabolic stability, and enhanced biological activity, making it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

2-(2-phenylethyl)-5-(trifluoromethyl)-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2/c13-12(14,15)10-8-16-11(17-10)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHMXEHBQKXTNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=NC=C(N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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